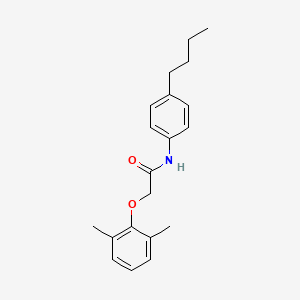

N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Overview

Description

N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound of interest due to its structure and potential applications. While direct studies on this compound are scarce, similar compounds have been synthesized and analyzed, providing insights into synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including stirring specific precursors in dry conditions followed by recrystallization to achieve the desired purity. For example, Sharma et al. (2018) synthesized an anticancer drug compound through a process involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure of similar compounds can be determined using direct methods and refined by full matrix least-squares procedures. For instance, the structure of a related compound exhibited intermolecular H-bonds and two intramolecular interactions, highlighting the complexity of these molecules (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical properties, including reactions with other compounds, are crucial for understanding the utility of N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide. Pękala et al. (2011) investigated the anticonvulsant activity of related compounds, highlighting their interactions with biological systems and potential mechanisms of action, such as the inhibition of voltage-gated sodium currents (Pękala et al., 2011).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and crystalline structure, is essential for application development. While specific data on N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide are not available, research on similar compounds provides a foundation for predicting these properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for derivatization, are pivotal for its application in different fields. For example, the synthesis and characterization of N-(2-hydroxyphenyl)acetamide derivatives by Nikonov et al. (2016) offer insights into the compound's chemical behavior (Nikonov et al., 2016).

Scientific Research Applications

Environmental Health Perspectives

A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is pivotal in understanding the carcinogenic potential and metabolic pathways of chloroacetamide herbicides, which are structurally related to N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide. The study found differences in metabolic rates and pathways between human and rat liver microsomes, highlighting the importance of considering species differences in environmental health risk assessments Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

Anticancer Drug Development

Sharma et al. (2018) conducted a study on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. This research provides insights into the structural and functional characteristics of similar compounds, offering a foundation for developing novel anticancer agents. The study emphasizes the potential of N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide derivatives in targeted cancer therapies Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.

Chemical Synthesis and Potential Pesticides

Research by Olszewska et al. (2011) on new powder diffraction data for some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, demonstrates the chemical synthesis and characterization of compounds structurally similar to N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide. This study highlights the role of such compounds in developing new pesticides, showcasing their utility in agricultural applications New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides.

properties

IUPAC Name |

N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-4-5-9-17-10-12-18(13-11-17)21-19(22)14-23-20-15(2)7-6-8-16(20)3/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGMFZSQDFMDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)